molecular formula C11H9F2N3O2 B5340762 1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B5340762
M. Wt: 253.20 g/mol
InChI Key: GRKPABCPGWYRLG-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that features a urea linkage between a difluorophenyl group and a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea linkage.

    1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(2,4-Difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-6-4-10(16-18-6)15-11(17)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKPABCPGWYRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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